Cas no 957313-20-1 (2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine)

2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine structure
957313-20-1 structure
Product Name:2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine
CAS No:957313-20-1
MF:C12H15N3O
MW:217.267002344131
CID:1078622
PubChem ID:3154160
Update Time:2025-04-20

2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine
    • SR-01000325628
    • SR-01000325628-1
    • AKOS000300168
    • KS-7028
    • 957313-20-1
    • CS-0363362
    • 1-[(2-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine
    • 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine, AldrichCPR
    • DTXSID301205723
    • BRD-K38306538-001-01-1
    • 2-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine
    • 1-(2-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine
    • MDL: MFCD07186337
    • Inchi: 1S/C12H15N3O/c1-9-7-12(13)15(14-9)8-10-5-3-4-6-11(10)16-2/h3-7H,8,13H2,1-2H3
    • InChI Key: JAHFKQSEHNXHST-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1CN1C(=CC(C)=N1)N

Computed Properties

  • Exact Mass: 217.121512110g/mol
  • Monoisotopic Mass: 217.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 53.1Ų

2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: Xi T
  • HazardClass:IRRITANT

2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine Pricemore >>

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